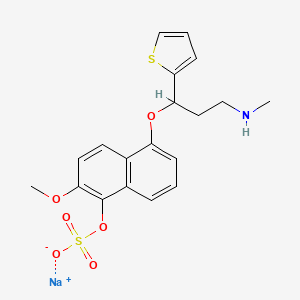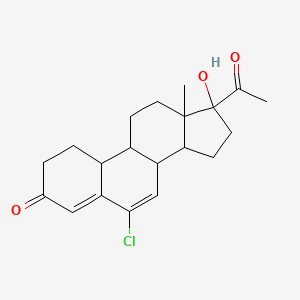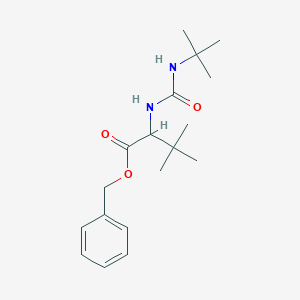
oxovanadium;sulfuric acid;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El óxido de vanadio(V) ácido sulfúrico hidratado es un compuesto de coordinación que involucra vanadio en su forma óxido, ácido sulfúrico y moléculas de agua. El vanadio es un metal de transición conocido por sus múltiples estados de oxidación y su papel en varios procesos biológicos e industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El óxido de vanadio(V) ácido sulfúrico hidratado se puede sintetizar mediante diversos métodos. Un enfoque común implica la reacción de sulfato de vanadilo con ácido sulfúrico en presencia de agua. La reacción suele ocurrir bajo condiciones de reflujo, donde la mezcla se calienta para facilitar la formación del compuesto deseado. La solución resultante se enfría entonces para permitir la cristalización del óxido de vanadio(V) ácido sulfúrico hidratado .
Métodos de producción industrial
En un entorno industrial, la producción de óxido de vanadio(V) ácido sulfúrico hidratado puede implicar el uso de reactores a gran escala donde el sulfato de vanadilo y el ácido sulfúrico se combinan bajo condiciones controladas. El proceso puede incluir pasos como filtración, purificación y cristalización para asegurar la calidad y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El óxido de vanadio(V) ácido sulfúrico hidratado experimenta diversas reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Estas reacciones están influenciadas por el estado de oxidación del vanadio y la presencia de ligandos coordinantes.
Reactivos y condiciones comunes
Reacciones de oxidación: El óxido de vanadio(V) ácido sulfúrico hidratado puede oxidarse a estados de oxidación más altos utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido nítrico.
Reacciones de reducción: El compuesto puede reducirse a estados de oxidación más bajos utilizando agentes reductores como el borohidruro de sodio o la hidracina.
Reacciones de sustitución: Los ligandos en la esfera de coordinación del vanadio pueden ser sustituidos por otros ligandos, como aminas o fosfinas, bajo condiciones apropiadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación pueden producir complejos de dioxovanadio, mientras que las reacciones de reducción pueden producir especies de vanadio(III) o vanadio(II) .
Aplicaciones Científicas De Investigación
El óxido de vanadio(V) ácido sulfúrico hidratado tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del óxido de vanadio(V) ácido sulfúrico hidratado implica su interacción con objetivos y vías moleculares:
Actividad catalítica: El compuesto actúa como catalizador al facilitar la activación de los sustratos y disminuir la energía de activación de las reacciones.
Actividad biológica: En los sistemas biológicos, el óxido de vanadio(V) ácido sulfúrico hidratado puede imitar la acción de la insulina al interactuar con los receptores de insulina y modular la absorción de glucosa.
Comparación Con Compuestos Similares
El óxido de vanadio(V) ácido sulfúrico hidratado se puede comparar con otros compuestos de vanadio, como:
Acetilacetonato de vanadilo: Conocido por su uso en síntesis orgánica y catálisis.
Amavadina: Un complejo de vanadio que se encuentra en ciertos hongos, conocido por su actividad biológica.
Sulfato de vanadilo: Se utiliza comúnmente en suplementos dietéticos y se estudia por sus propiedades miméticas de la insulina.
La singularidad del óxido de vanadio(V) ácido sulfúrico hidratado radica en su entorno de coordinación específico y su capacidad para participar en una amplia gama de procesos químicos y biológicos.
Propiedades
Fórmula molecular |
H4O6SV |
|---|---|
Peso molecular |
183.04 g/mol |
Nombre IUPAC |
oxovanadium;sulfuric acid;hydrate |
InChI |
InChI=1S/H2O4S.H2O.O.V/c1-5(2,3)4;;;/h(H2,1,2,3,4);1H2;; |
Clave InChI |
LKEIIAYKAUAZCI-UHFFFAOYSA-N |
SMILES canónico |
O.OS(=O)(=O)O.O=[V] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![cyclo[DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg]](/img/structure/B12292370.png)

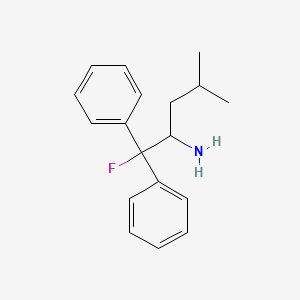
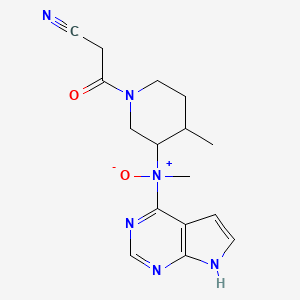
![4-Bromofuro[2,3-b]pyridine](/img/structure/B12292409.png)

![2-Fluoro-6-azaspiro[3.5]nonane](/img/structure/B12292425.png)
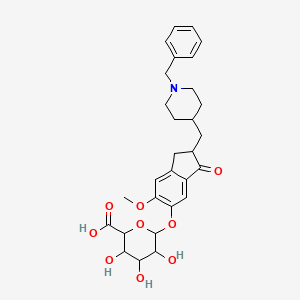
![1H-Indole-3-carboxylic acid, 6-[(1E)-3-methyl-1,3-butadienyl]-](/img/structure/B12292439.png)
